Acephenanthrylene

Descripción

Significance of Polycyclic Aromatic Hydrocarbons in Advanced Chemical Research

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds made up of fused aromatic rings. Their planar structures and delocalized pi-electron systems endow them with unique electronic and optical properties, making them a focal point in various fields of advanced chemical research. PAHs are formed from the incomplete combustion of organic materials and are found in fossil fuels. acs.org

The significance of PAHs extends to materials science, where their potential applications in organic electronics, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), are actively being explored. Their rigid, conjugated structures can facilitate efficient charge transport and luminescence. Furthermore, the ability to introduce various functional groups onto the PAH core allows for the fine-tuning of their electronic and physical properties.

Unique Structural Attributes of Acephenanthrylene within Cyclopenta-fused PAH Frameworks

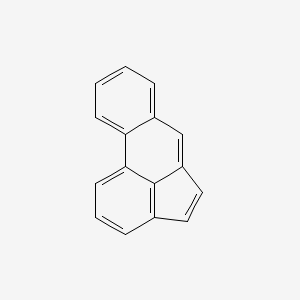

This compound (C₁₆H₁₀) is a specific type of PAH characterized by a phenanthrene backbone fused with a five-membered cyclopentane ring. This fusion of a non-alternant hydrocarbon (a molecule with at least one odd-membered ring) with an alternant hydrocarbon (composed solely of even-membered rings) framework gives rise to its distinct properties.

The presence of the five-membered ring in cyclopenta-fused PAHs (CP-PAHs) like this compound introduces strain and alters the electronic distribution compared to their all-benzenoid counterparts. This structural feature has been shown to enhance their electron affinity, making them good electron acceptors. The ability to form stable cyclopentadienyl anion-like substructures upon reduction is a defining characteristic of these materials. this compound is an ortho- and peri-fused polycyclic arene.

Evolution of Academic Interest in this compound Chemistry

Academic interest in this compound and other CP-PAHs has grown significantly over the decades. Initial research focused on their synthesis and fundamental properties, often as byproducts of combustion or in the context of understanding aromaticity. The development of more sophisticated synthetic methodologies, such as palladium-catalyzed cycloaromatization and intramolecular aromatic substitution, has enabled the targeted synthesis of this compound and its derivatives.

This has paved the way for more in-depth investigations into their photophysical and electrochemical properties. The unique electronic characteristics of CP-PAHs have led to their exploration as active components in electronic devices. Current research continues to explore the synthesis of novel this compound-based structures and their potential applications in materials science and supramolecular chemistry.

Interactive Data Tables

Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₀ | |

| Molecular Weight | 202.25 g/mol | |

| Appearance | Yellowish, crystalline solid | |

| Melting Point | ~115-117°C | |

| Solubility | Slightly soluble in water, highly soluble in organic solvents like ethanol and benzene. |

Spectroscopic Data for this compound

| Spectroscopic Technique | Key Findings | Source |

| Mass Spectrometry | Utilized for the identification and characterization of this compound and its derivatives. | |

| ¹H NMR Spectroscopy | Reveals information about the proton environments and steric hindrance in substituted acephenanthrylenes. | |

| UV-VIS Spectroscopy | Shows that this compound exhibits fluorescence under ultraviolet light. | |

| Gas Chromatography-Mass Spectrometry (GC-MS) | A common analytical technique for the detection and quantification of this compound. |

Propiedades

Número CAS |

201-06-9 |

|---|---|

Fórmula molecular |

C16H10 |

Peso molecular |

202.25 g/mol |

Nombre IUPAC |

acephenanthrylene |

InChI |

InChI=1S/C16H10/c1-2-6-14-12(4-1)10-13-9-8-11-5-3-7-15(14)16(11)13/h1-10H |

Clave InChI |

SQFPKRNUGBRTAR-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=C3C=CC4=C3C2=CC=C4 |

SMILES canónico |

C1=CC=C2C(=C1)C=C3C=CC4=C3C2=CC=C4 |

Otros números CAS |

201-06-9 |

Sinónimos |

acephenanthrylene |

Origen del producto |

United States |

Synthetic Methodologies and Strategies for Acephenanthrylene and Its Derivatives

Direct Synthesis Approaches to the Acephenanthrylene Core

The direct formation of the central five-membered ring of the this compound system can be achieved through several distinct chemical pathways.

Radical-Molecule Addition and Intramolecular Cyclization Routes

While specific examples of radical-molecule addition followed by intramolecular cyclization to form the this compound core are not extensively detailed in the provided search results, the synthesis of related cyclopenta-fused PAHs often involves radical-mediated processes. These types of reactions typically generate highly reactive intermediates that can undergo subsequent cyclization to form new ring systems.

Thermolytic Pathways and Precursor Reactivity

Thermolytic methods, involving high-temperature reactions, can be employed for the synthesis of complex PAHs. For instance, the synthesis of 6,7-benz[c]this compound has been described, although the specific details of the thermolytic pathway were not the primary focus of the abstract. Another approach involves the photocyclodehydrogenation of precursor molecules. For example, a bis-propellane was synthesized and then subjected to photocyclodehydrogenation to yield a cyclopenta[hi]this compound derivative. This process involves the formation of a new carbon-carbon bond under photochemical conditions, leading to the planarized this compound core.

The reactivity of precursors is crucial in these synthetic routes. In the photocyclodehydrogenation example, the precursor undergoes photoisomerization to a cis-stilbene intermediate, which then cyclizes to form the final product in high yield.

Specialized Cycloaddition Reactions

Cycloaddition reactions provide a powerful tool for constructing the this compound framework. Palladium-catalyzed cycloaromatization of 2,3-diethynylbiphenyls has been shown to be an effective method for preparing a range of substituted acephenanthrylenes. This protocol is advantageous due to its ability to easily introduce various substituents and extend the π-system of the this compound backbone.

Functionalization and Derivatization Protocols

The modification of existing aromatic systems is a key strategy for accessing a wider variety of this compound derivatives with tailored properties.

Palladium-Catalyzed Annulation of Halogenated Phenanthrenes

A significant advancement in the synthesis of this compound derivatives is the palladium-catalyzed annulation of 9-halogenated phenanthrenes with alkynes. This method allows for the construction of 4,5-disubstituted acephenanthrylenes in good to excellent yields. The reaction tolerates both 9-bromo- and 9-chlorophenanthrenes and proceeds with a variety of alkynes. Asymmetric alkynes have been shown to react regioselectively. This synthetic strategy is not limited to phenanthrene and has been successfully applied to other π-extended bromoarenes.

| Starting Material | Alkyne | Product | Yield (%) |

| 9-Bromophenanthrene | Diphenylacetylene | 4,5-Diphenylthis compound | 95 |

| 9-Chlorophenanthrene | Diphenylacetylene | 4,5-Diphenylthis compound | 88 |

| 9-Bromophenanthrene | 1-Phenyl-1-propyne | 4-Methyl-5-phenylthis compound | 85 |

| 9-Bromophenanthrene | 1-Phenyl-1-hexyne | 4-Butyl-5-phenylthis compound | 82 |

Table 1: Examples of Palladium-Catalyzed Annulation for this compound Synthesis.

Oxidative Cyclodehydrogenation for Extended π-Systems

Oxidative cyclodehydrogenation, often referred to as the Scholl reaction, is a powerful method for extending the π-conjugation of aromatic systems. In the context of this compound chemistry, this reaction has been used to convert 4,5-diphenylthis compound into phenanthro[9,10-e]this compound. Similarly, 6,7-diphenylbenzo[a]this compound can be transformed into benzo[a]phenanthro[9,10-e]this compound through this method. Another example is the synthesis of 1-ethoxyphenanthro[9,10-e]this compound via an oxidative aromatic coupling route using 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) and methanesulfonic acid.

| Precursor | Product | Reagents |

| 4,5-Diphenylthis compound | Phenanthro[9,10-e]this compound | Oxidative Cyclodehydrogenation |

| 6,7-Diphenylbenzo[a]this compound | Benzo[a]phenanthro[9,10-e]this compound | Oxidative Cyclodehydrogenation |

| 1-Ethoxy-1',2'-dihydro-10H-spiro[cyclopentane-1,9'-phenanthrene] | 1-Ethoxyphenanthro[9,10-e]this compound | DDQ, MeSO3H |

Table 2: Examples of Oxidative Cyclodehydrogenation for Extended π-Systems.

Haworth Synthesis for Substituted Acephenanthrylenes

The Haworth synthesis, a classical method for the creation of polycyclic aromatic hydrocarbons, has been adapted for the preparation of substituted acephenanthrylenes. This multi-step process is particularly useful for introducing substituents at specific positions on the this compound core.

A notable application of the Haworth synthesis is in the preparation of 8- and 9-methylthis compound. The synthesis commences with the Friedel-Crafts acylation of acenaphthene with methylsuccinic anhydride. This is followed by a reduction step, typically a Clemmensen or Wolff-Kishner reduction, and subsequent cyclization to form the core ring structure. The final step involves dehydrogenation to yield the aromatic this compound skeleton. The versatility of the Haworth synthesis allows for the use of substituted starting materials, such as substituted naphthalenes or succinic anhydrides, to generate a variety of substituted this compound derivatives.

Different synthetic strategies have been employed to synthesize a range of isomeric methyl-substituted acephenanthrylenes. For instance, 1-, 2-, and 6-methylthis compound were synthesized through formylation of acephenanthrene and subsequent reduction and dehydrogenation. In another approach, 4-, 5-, 7-, and 10-methylthis compound were prepared by reacting the corresponding acephenanthrenones.

The following table summarizes the different approaches for the synthesis of various methyl-substituted acephenanthrylenes.

| Methylthis compound Isomer | Synthetic Approach | Starting Materials |

| 1-, 2-, 6- | Formylation, Wolff-Kishner reduction, Dehydrogenation | Acephenanthrene, 4,5,7,8,9,10-hexahydrothis compound |

| 4-, 5-, 7-, 10- | Reaction with corresponding acephenanthrenones | Corresponding acephenanthrenones |

| 8-, 9- | Haworth Synthesis | Acenaphthene, Methylsuccinic anhydride |

Heterocyclic Analogues Synthesis (e.g., Triazaacephenanthrylenes)

The synthesis of heterocyclic analogues of this compound, where carbon atoms in the aromatic framework are replaced by heteroatoms like nitrogen, has led to the development of novel compounds with unique properties. A significant example is the synthesis of the 5,6,10b-triazathis compound system, a nitrogen analogue of aristolactams.

One reported method involves a two-step sequence starting from enaminothioenone. This is transformed into a planar semicyclic amidine via an ylidenemalononitrile enamine intermediate. This methodology provides a straightforward route to this novel π-conjugated heterocyclic system. The synthesis of 1-imino-4-oxo-3,5-diphenyl-4,5-dihydro-1H-5,6,10b-triazathis compound-2-carbonitrile has been reported with a yield of 67.7%. Another derivative, 1-imino-4-oxo-5-(4-ethoxyphenyl)-3-phenyl-4,5-dihydro-1H-5,6,10b-triazathis compound-2-carbonitrile, was synthesized with a high yield of 91.3%.

The synthesis of other nitrogen-containing heterocyclic systems, such as 1H-5-thia-1,2,3,6-tetra-azaacephenanthrylenes and 1H-5-thia-1,3,6-triazaacephenanthrylenes, has also been explored. Furthermore, the direct nitration of 9,14-diazadibenz[a,e]this compound has been used to produce 11-nitro-9,14-diazadibenz[a,e]this compound, a potent mutagenic compound.

The table below provides data for some synthesized triazathis compound derivatives.

| Compound | Yield (%) | Melting Point (°C) |

| 1-imino-4-oxo-3,5-diphenyl-4,5-dihydro-1H-5,6,10b-triazathis compound-2-carbonitrile | 67.7 | 283 |

| 1-imino-4-oxo-5-(4-ethoxyphenyl)-3-phenyl-4,5-dihydro-1H-5,6,10b-triazathis compound-2-carbonitrile | 91.3 | 288-290 |

| 11-nitro-9,14-diazadibenz[a,e]this compound | 12 | 245-247 |

Stereo- and Regioselective Synthesis Considerations

The synthesis of this compound derivatives often requires careful control over the substitution patterns and the stereochemistry of the resulting products.

Control of Substitution Patterns and Isomer Formation

Achieving regioselectivity in the synthesis of substituted acephenanthrylenes is crucial for tailoring their properties. The substitution pattern on the this compound core can significantly influence its electronic and steric characteristics.

For instance, in the synthesis of methylacephenanthrylenes, different synthetic routes provide access to specific isomers. The choice of starting materials and reaction conditions dictates the final position of the methyl group. The synthesis of nine different isomeric methylacephenanthrylenes has been described, showcasing the ability to control the substitution pattern.

In the context of heterocyclic analogues, the introduction of heteroatoms and subsequent functionalization also demand regioselective control. The nitration of 5,8-diazabenzo[c]phenanthrene and 9,14-diazadibenz[a,e]this compound leads to specific mononitro derivatives, highlighting a degree of regioselectivity in electrophilic substitution. The ability to control substitution patterns is essential for developing derivatives with desired biological activities or material properties.

Stereochemical Aspects in Photodimerization

The photodimerization of this compound is a fascinating reaction that leads to the formation of cyclobutane dimers with distinct stereochemistry. This [2+2] cycloaddition reaction, induced by visible light, results in the formation of both cis and trans photodimers.

The stereochemical outcome of the photodimerization is highly dependent on the reaction conditions, particularly the solvent and the presence of oxygen. In the presence of oxygen-saturated solvents like cyclohexane and deuteriochloroform, only the cis photodimers are formed. However, in degassed solvents such as cyclohexane, deuteriochloroform, dibromomethane, and ethyl iodide, a mixture of both cis and trans dimers is obtained. This phenomenon is attributed to the selective quenching of the triplet state by oxygen, which favors the formation of the cis isomer.

A significant "heavy atom effect" is also observed in the photodimerization of this compound. In solvents containing heavy atoms like bromine or iodine (e.g., dibromomethane and ethyl iodide), the quantum yield of dimerization and the proportion of the trans photodimer increase.

The different stereoisomers, including head-to-tail (ht) and head-to-head (hh) arrangements, can be distinguished by their unique ¹H NMR chemical shifts in the cyclobutyl region. The cyclobutyl protons of the cis dimers typically appear at a different chemical shift (δ 4.8) compared to the trans dimers (δ 4.1).

The following table summarizes the product ratios of cis and trans photodimers of this compound under different conditions.

| Solvent | Condition | cis:trans Ratio |

| Cyclohexane | O₂ saturated | 1:0 |

| Chloroform-d | O₂ saturated | 1:0 |

| Cyclohexane | Degassed | 1:1.2 |

| Chloroform-d | Degassed | 1:1.1 |

| Dibromomethane | Degassed | 1:2.4 |

| Ethyl Iodide | Degassed | 1:3.1 |

Theoretical and Computational Investigations of Acephenanthrylene Systems

Electronic Structure Elucidation and Analysis

The electronic structure of acephenanthrylene and related systems is crucial for understanding their optical, electronic, and chemical properties. Computational methods provide detailed insights into molecular geometries, energy levels, and electron distribution.

Density Functional Theory (DFT) for Ground State Geometries and Energetics

Density Functional Theory (DFT) is a cornerstone for determining the ground-state geometries and energetics of complex molecules like this compound. Various DFT functionals, such as B3LYP, B97D3, and M06-2X, in conjunction with different basis sets (e.g., 6-31G(d), 6-311++G(d,p)), are employed to optimize molecular structures and calculate relative energies . These calculations provide precise bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's stability and reactivity. For instance, studies on related PAHs often report C-C bond lengths within the aromatic framework to be around 1.35-1.45 Å, with variations indicating the degree of bond localization or delocalization . The optimization of this compound's structure using these methods is a prerequisite for subsequent electronic property calculations .

HOMO-LUMO Energy Gap Calculations

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap is a critical descriptor of a molecule's electronic and optical properties, influencing its reactivity and light absorption characteristics . DFT and Time-Dependent DFT (TD-DFT) are widely used to compute these energy levels . A smaller HOMO-LUMO gap generally correlates with lower excitation energies and redshifted absorption spectra, suggesting potential for applications in optoelectronic devices . While specific HOMO-LUMO gap values for this compound are not explicitly detailed in all cited snippets, studies on similar PAHs and organic dyes indicate gaps can range from approximately 1.78 eV to over 3 eV, depending on the molecular structure and the DFT functional used . The choice of functional is known to significantly impact the accuracy of these gap calculations .

Cyclic Conjugation and Aromaticity Assessment

Assessing the aromaticity of PAHs involves various computational criteria, including Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA) . NICS values, calculated at the center of rings, provide a magnetic measure of aromaticity, with negative values generally indicating aromatic character . Studies suggest that while the six-membered rings in this compound exhibit significant aromaticity, the five-membered ring displays a weaker cyclic conjugation . Bond length alternation (BLA) is another geometric indicator, where more equalized bond lengths suggest higher aromaticity, whereas significant alternation points towards localized double and single bonds, characteristic of antiaromatic or non-aromatic systems . For this compound derivatives, the five-membered ring's C-C bonds can show a considerable single bond character, implying limited π-electron delocalization within that specific ring .

Ionized Species Characterization (Cations, Anions, Doubly Charged Ions)

Computational methods, particularly DFT, are instrumental in characterizing the electronic structure and stability of ionized PAHs, including cations, anions, and dications . Studies have shown that doubly charged PAHs (dications) can remain stable against dissociation and Coulomb explosion, allowing for the investigation of their vibrational spectra using DFT calculations . While specific detailed computational characterizations of this compound cations or anions are not extensively detailed in the provided snippets, the methodologies applied to other PAHs demonstrate the capability of DFT to predict geometries, charge distributions, and electronic properties of these charged species . Ionization potentials and electron affinities are often correlated with HOMO and LUMO energies, respectively .

Reaction Mechanism Modeling and Kinetic Studies

Understanding the reaction pathways and kinetics of PAHs like this compound is vital for fields such as combustion chemistry and astrochemistry. Computational methods are extensively used to map out reaction mechanisms and predict rate constants.

Computational Pathways for Thermal Interconversions

This compound is known to interconvert with its isomers, fluoranthene and aceanthrylene, under thermal conditions . Flash Vacuum Thermolysis (FVT) studies have established a thermodynamic stability order where fluoranthene is the most stable, followed by this compound, and then aceanthrylene . These rearrangements are proposed to occur via mechanisms involving 1,2-shifts of either carbon atoms or hydrogen atoms across specific bonds within the molecular framework . For example, the isomerization of fluoranthene to this compound has been computationally studied, with calculated activation barriers for hydrogen 1,2-shift and carbon 1,2-shift pathways reported as 356.6 kJ/mol and 393.6 kJ/mol, respectively . Such studies provide crucial data for modeling PAH formation and evolution in high-temperature environments.

Furthermore, this compound is a subject of study in hydrogen abstraction reactions, particularly relevant to soot formation processes in combustion . Computational kinetic studies using DFT and Transition State Theory (TST) have been performed to determine rate constants for these reactions. For hydrogen abstraction from five-membered rings of PAHs by H atoms, a representative rate constant expression derived from computational studies is:

Table 2: Representative Rate Constant for H-Abstraction from Five-Membered Rings by H Atoms

| Reaction Type | Rate Constant Expression (cm³/mol·s) | Temperature Range (K) | Reference |

| H + C₁₂H₈ (representative 5-membered ring PAH) | k(T) ≈ 3.27 × 10⁸ T¹·⁷¹ exp(-8170/T) | Typically 500-2500 |

This expression, derived using DFT and TST, allows for the quantitative prediction of reaction rates under various temperature conditions, aiding in the development of comprehensive combustion models.

Energetic Barriers and Transition State Theory Applications

Studies employing Density Functional Theory (DFT) and Transition State Theory (TST) are crucial for understanding reaction mechanisms and kinetics involving this compound. These methods allow for the calculation of energetic barriers and the identification of transition states, which are key to determining reaction rates up.pt. For instance, research into Polycyclic Aromatic Hydrocarbon (PAH) growth mechanisms has utilized DFT (e.g., B3LYP, B97D3) and TST to analyze reaction pathways and predict the formation of products like this compound from precursors such as acenaphthylene . These studies have calculated rate constants for radical-molecule additions and subsequent intramolecular steps, providing insights into the relative reactivity of different sites within PAH structures . High-level ab initio calculations, such as UCCSD(T)-F12, are sometimes used to benchmark DFT results for greater accuracy in determining thermochemical and kinetic properties, including reaction barrier heights . The development of comprehensive benchmark datasets, like BH9, also aids in assessing the performance of various DFT functionals for predicting reaction energies and barrier heights .

Radical Scavenging and Growth Mechanism Simulations

This compound plays a role in the complex mechanisms of PAH growth, which is relevant to soot formation processes in combustion . Computational simulations, often employing DFT and TST, are used to model these growth mechanisms and the reactions of PAHs with radicals . For example, hydrogen abstraction reactions from this compound by H atoms are studied to better understand soot formation . While direct radical scavenging studies on this compound are less common in the retrieved literature, the methodologies used for studying other phenolic compounds—such as calculating Bond Dissociation Enthalpies (BDEs) and rate constants using DFT—illustrate the computational approaches applicable to such investigations .

Spectroscopic Property Predictions

Predicting the spectroscopic properties of this compound is vital for its identification and characterization in experimental studies.

Theoretical Infrared Spectroscopy

Theoretical infrared (IR) spectroscopy calculations are performed using DFT methods to predict the vibrational frequencies and intensities of this compound . These calculations, often employing functionals like B3LYP with basis sets such as 6-311++G**, aim to reproduce experimental IR spectra . The predicted vibrational frequencies can be scaled using established scale factors to improve agreement with experimental data . Studies comparing theoretical IR spectra with experimental data for this compound and its isomers have shown good agreement, aiding in the assignment of specific vibrational modes, particularly those related to aromatic C-H and C-C stretching and bending .

Electronic Absorption Spectra Predictions

The prediction of electronic absorption spectra, typically in the UV-Vis range, is commonly achieved using Time-Dependent Density Functional Theory (TD-DFT) . Calculations often employ functionals like B3LYP or PBE0 with various basis sets (e.g., 6-311++G**, 6-31+G) to simulate the absorption spectra of this compound and related PAHs . These theoretical spectra are compared with experimental UV-Vis data to validate the computational models and understand electronic transitions, often characterized as π-π transitions . Solvent effects are also incorporated using implicit solvation models (e.g., IEF-PCM) to better match experimental conditions .

Photophysical Process Modeling (e.g., Excited State Characterization)

Modeling photophysical processes, such as characterizing excited states and predicting fluorescence quantum yields, is an area where computational chemistry plays a significant role . While specific studies on this compound's photophysical processes were not extensively detailed in the retrieved results, general methods for predicting excited-state properties and fluorescence quantum yields are well-established. These include using accelerated ab initio molecular dynamics (A-AIMD) to study excited-state energy landscapes and conical intersections , and employing comparative methods with known standards to calculate fluorescence quantum yields (ΦF) . TD-DFT is also used to predict emission spectra and excited-state properties .

Advanced Computational Methodologies

The study of this compound and similar molecules relies on a range of advanced computational techniques. DFT is a cornerstone, offering a balance between accuracy and computational cost for various properties up.pt. For higher accuracy, methods like coupled-cluster theory, specifically CCSD(T) and its local correlation variants (e.g., DLPNO-CCSD(T)), are employed, particularly for benchmarking DFT results or for systems where high precision is critical . The development of new computational methods, including machine learning approaches for predicting molecular properties and functionals for DFT, is also advancing the field arxiv.org. Quantum chemistry itself continues to evolve, with increasing integration of quantum computing and information theory to tackle complex molecular problems mdpi.com.

Electronic Coarse-Graining (ECG) for Complex Systems

Electronic Coarse-Graining (ECG) is a computational methodology designed to simplify the representation of electronic responses in complex molecular systems, enabling simulations at larger length and time scales than atomistic quantum-chemical calculations allow . This approach aims to capture essential electronic phenomena, such as many-body polarization and dispersion interactions, which are critical for understanding material properties and emergent behaviors .

The core idea behind ECG is to represent electronic degrees of freedom in a simplified, coarse-grained manner. This can involve using models like embedded quantum Drude oscillators (QDO) to provide a complete representation of electronic responses at long ranges . For rigid molecules, such as many polycyclic aromatic hydrocarbons (PAHs), a straightforward approximation involves incorporating quasi-degenerate molecular orbitals (MOs) into the coarse-grained basis . ECG models can be systematically constructed from higher-resolution models to retain chemical specificity . Furthermore, machine learning techniques, such as Artificial Neural Network ECG (ANN-ECG), are being developed to map conformationally dependent electronic structures directly to coarse-grained pseudo-atom configurations, thereby accelerating simulations .

While specific published studies applying ECG directly to this compound were not found in the provided search results, the principles of ECG are applicable to molecules like this compound, which possess delocalized π-electron systems characteristic of PAHs. Such methods would be valuable for predicting electronic properties and understanding how molecular structure influences electronic behavior in condensed phases or complex mixtures.

This compound Properties Relevant to Computational Modeling

| Property | Value | Source |

| Molecular Formula | C16H10 | |

| Molecular Weight | 202.25 g/mol | |

| CAS Number | 201-06-9 | |

| IUPAC Name | This compound | |

| InChIKey | SQFPKRNUGBRTAR-UHFFFAOYSA-N |

Reactive Molecular Dynamics Simulations

Reactive Molecular Dynamics (MD) simulations represent a significant advancement over classical MD by enabling the simulation of chemical reactions, including the breaking and formation of chemical bonds . This capability is essential for studying complex chemical processes such as combustion, material degradation, and catalytic reactions, where bond dynamics are central zju.edu.cn.

Key methodologies in reactive MD include the Reactive Force Field (ReaxFF) and the Reactive INTERFACE Force Field (IFF-R). ReaxFF is a widely adopted approach that models chemical reactions in large-scale systems by utilizing an atomistic potential that is trained on quantum chemistry calculations and experimental data zju.edu.cn. It allows for the simulation of phenomena like bond dissociation and formation, and has been applied to study combustion chemistry, polymers, and nanoparticles . IFF-R, another method, enhances classical MD by replacing harmonic bond potentials with reactive, energy-conserving Morse potentials, facilitating bond dissociation and formation with improved efficiency .

Polycyclic aromatic hydrocarbons (PAHs) are frequently studied using reactive MD, particularly in the context of combustion and soot formation . ReaxFF simulations have been employed to investigate the dynamics and kinetics of PAH dimerization and nucleation under flame conditions, revealing detailed chemical pathways, atomic diffusion, and bond dynamics . This compound, as a PAH involved in combustion processes, is a molecule whose behavior during such events could be elucidated through reactive MD simulations, providing insights into reaction mechanisms, energy conversion, and the formation of larger molecular structures.

This compound Properties Relevant to Molecular Dynamics Simulations

| Property | Value | Source |

| Molecular Formula | C16H10 | |

| Molecular Weight | 202.25 g/mol | |

| CAS Number | 201-06-9 | |

| IUPAC Name | This compound | |

| InChIKey | SQFPKRNUGBRTAR-UHFFFAOYSA-N |

Compound List:

this compound

Benzo[b]fluoranthene

Benzene

Circumcoronene

Coronene

Pyrene

Chemical Reactivity and Transformation Mechanisms

Photochemical Reactions

The absorption of light energy induces significant changes in the chemical behavior of acephenanthrylene, leading to the formation of dimers through various stereochemical pathways. The surrounding solvent environment and the presence of specific atoms can further influence these reactions.

Photodimerization Processes (cis/trans Stereoisomerism)

When exposed to visible light, this compound undergoes photodimerization, a process where two molecules combine to form a larger entity. This reaction yields both cis and trans photodimers. Stereoisomers are molecules that share the same chemical formula and connectivity but differ in the spatial arrangement of their atoms. In the context of this compound photodimers, the cis and trans labels describe the relative orientation of the two monomer units.

The ratio of cis to trans photodimers is not fixed and can be influenced by the solvent in which the reaction takes place and the presence or absence of oxygen. For instance, in degassed solutions, both cis and trans dimers are readily formed. However, in the presence of dissolved oxygen, which acts as a selective quencher, only the cis stereoisomers are produced. Furthermore, upon irradiation with ultraviolet light, the trans dimers have been observed to cleave more rapidly than their cis counterparts.

Table 1: Influence of Solvent and Oxygen on this compound Photodimerization

| Condition | Predominant Products | Reference |

|---|---|---|

| Visible light in cyclohexane (degassed) | cis and trans photodimers | |

| Visible light in chloroform (degassed) | cis and trans photodimers | |

| Visible light in dibromomethane (degassed) | cis and trans photodimers | |

| Visible light in ethyl iodide (degassed) | cis and trans photodimers | |

| Visible light in the presence of oxygen | cis photodimers only |

Heavy Atom Effect in Photochemical Reactivity

The photodimerization of this compound demonstrates a significant "heavy atom effect." This effect describes the increased rate of intersystem crossing—a process where a molecule changes its spin multiplicity, typically from an excited singlet state to an excited triplet state—in the presence of atoms with high atomic numbers, such as bromine or iodine. slideshare.net

In the case of this compound, conducting the photodimerization in solvents containing heavy atoms, like dibromomethane and ethyl iodide, enhances the reaction. This is because the heavy atoms promote the formation of the reactive triplet state, which is a precursor to the photodimers. This phenomenon is a key aspect of controlling the photochemical reactivity of certain aromatic compounds.

Role of Excited Triplet States and Diradical Intermediates

The formation of photodimers from this compound proceeds through an excited triplet state. Upon absorption of light, the this compound molecule is promoted to an excited singlet state. Through intersystem crossing, which is facilitated by the heavy atom effect, it can transition to a longer-lived excited triplet state.

This excited triplet state is believed to be the key reactive intermediate in the dimerization process. The mechanism likely involves the formation of a 1,4-diradical intermediate, which is a species with two unpaired electrons. This diradical can then proceed to form the stable cis and trans photodimers. The presence of oxygen can quench the triplet state, which explains why only cis dimers are formed under such conditions.

Thermal Rearrangements and Isomerizations

High temperatures can induce skeletal reorganizations in this compound, leading to its conversion into other isomeric polycyclic aromatic hydrocarbons. These transformations are governed by complex mechanistic pathways.

Interconversion with Isomeric Polycyclic Aromatic Hydrocarbons (e.g., Aceanthrylene, Fluoranthene)

Under thermal conditions, this compound can undergo rearrangement to form its isomers, aceanthrylene and fluoranthene. Studies have shown that at high temperatures, an equilibrium mixture of these three C16H10 isomers is established. For example, at 1100 °C, the equilibrium concentrations were found to be 17% aceanthrylene, 9% this compound, and 74% fluoranthene.

Interestingly, this compound is the primary product when starting the thermal rearrangement from either aceanthrylene or fluoranthene. However, this compound itself rearranges more rapidly to the more stable fluoranthene than it does to aceanthrylene. Flash Vacuum Thermolysis (FVT) studies have confirmed the thermodynamic stability order to be fluoranthene > this compound > aceanthrylene.

Mechanisms of Thermal Intraconversion (e.g., Hydrogen Shifts, Ring Contractions)

The mechanisms behind these thermal rearrangements are thought to involve a series of complex steps. One proposed mechanism includes a 1,2-carbon shift, which leads to a benzene ring contraction, and a subsequent 1,2-hydrogen shift. These shifts occur across the same carbon-carbon bond but in opposite directions.

These types of rearrangements, involving ring contractions and expansions, are not uncommon in the high-temperature chemistry of polycyclic aromatic hydrocarbons. They represent fundamental pathways for the isomerization and interconversion of these complex aromatic systems.

Radical-Mediated Reactions

Radical-mediated reactions are fundamental to the formation and growth of PAHs in high-temperature environments. This compound and its radical counterparts are key players in the complex reaction networks that lead to the formation of larger aromatic systems and soot.

In the harsh conditions of combustion, the growth of PAHs is a critical step in the formation of soot. this compound is implicated as an intermediate in these complex reaction sequences. The formation of larger PAHs often proceeds through mechanisms like the Hydrogen-Abstraction-C₂H₂-Addition (HACA) mechanism. In this process, a hydrogen atom is abstracted from an aromatic molecule, creating a radical. This radical can then react with acetylene (C₂H₂), a common species in combustion environments, leading to the addition of a two-carbon unit and subsequent cyclization to form a new aromatic ring.

While specific kinetic data for this compound within the HACA scheme are not extensively detailed in the provided search results, the general principles of PAH growth suggest its participation. For instance, the reaction of a 9-phenanthrenyl radical with acetylene can lead to the formation of this compound. The presence of the five-membered ring in this compound can also influence subsequent growth steps, potentially providing alternative reaction pathways compared to purely benzenoid PAHs. The growth of PAHs can also occur through reactions involving resonantly stabilized radicals, which are key to the rapid formation of larger aromatic structures.

Hydroxyl Radicals (•OH): While direct studies on the reaction of this compound with hydroxyl radicals are not explicitly detailed in the search results, the general reactivity of PAHs with •OH is well-established. These reactions are significant in both combustion and atmospheric chemistry, often initiating the oxidation and degradation of PAHs. osti.gov The reaction typically proceeds via addition of the hydroxyl radical to the aromatic ring system, forming an adduct that can undergo further reactions, including oxidation or ring-opening.

Cyclopentadienyl Radicals (C₅H₅•): The reaction between cyclopentadienyl radicals and other aromatic species is a recognized pathway for PAH growth. A computational study on the reaction of cyclopentadienyl with acenaphthylene, a structurally related PAH, demonstrated the formation of fluoranthene, aceanthrylene, and this compound. This suggests that the addition of a cyclopentadienyl radical to a suitable precursor can be a viable route to forming the this compound skeleton. The study found that fluoranthene was the most abundant product at high temperatures, with the yield of this compound being greater than that of aceanthrylene. This indicates that radical-molecule reactions involving cyclopentadienyl are a significant pathway for the formation of this compound in certain environments.

Role in Aromatic Growth Pathways in Combustion Environments

Annulation and Cyclization Processes

Annulation and cyclization reactions are powerful synthetic tools for extending the π-systems of aromatic compounds and are also relevant to the thermal rearrangements of PAHs.

Intramolecular cyclization reactions provide a route to construct the this compound framework from suitably designed precursors. A notable example is the heat-mediated intramolecular cyclization of a strained, cyclic meta-quaterphenylene acetylene to form benz[e]indeno[1,2,3-hi]this compound. This transformation represents a rare example of a Diels-Alder type reaction occurring at the bay region of a biphenyl derivative. The reaction proceeds with high conversion at elevated temperatures.

Computational studies using Density Functional Theory (DFT) suggest a synchronous, concerted [4+2]-cycloaddition followed by the loss of a hydrogen molecule as a feasible pathway. The significant strain present in the starting material is a key driving force for this cyclization, leading to the formation of the more stable, extended aromatic system of the this compound derivative.

| Reaction Type | Reactant | Product | Conditions |

| Intramolecular [4+2] Cycloaddition | Strained, cyclic meta-quaterphenylene acetylene | benz[e]indeno[1,2,3-hi]this compound | Elevated temperatures |

This table summarizes the intramolecular Diels-Alder type reaction leading to an this compound derivative.

Cyclodehydrogenation is a key reaction for creating new carbon-carbon bonds and extending the conjugated π-system of PAHs. This process typically involves the removal of hydrogen atoms and the formation of a new ring.

Flash vacuum pyrolysis of 8-phenylnaphthalene-1,2-dicarboxylic anhydride at high temperatures (850-900°C) yields this compound as the major product. This reaction proceeds through a ring-contracted carbene which then inserts into the neighboring phenyl group.

Another approach involves the photocyclodehydrogenation of precursor molecules. For instance, a 1,2,9,10-tetrahydrocyclopenta[hi]this compound derivative was synthesized via photocyclodehydrogenation of a corresponding bis-propellane stilbene derivative in benzene solution, achieving an 85% yield. This method demonstrates the utility of light-induced cyclization for accessing complex this compound-based structures. On-surface cyclodehydrogenation has also emerged as a powerful technique for creating extended aromatic systems from porphyrin derivatives.

| Precursor | Reaction Condition | Product |

| 8-Phenylnaphthalene-1,2-dicarboxylic anhydride | Flash vacuum pyrolysis (850-900°C) | This compound |

| trans-9,9´-Bitriptindanylidene | Photocyclodehydrogenation | 1,2,9,10-Tetrahydrocyclopenta[hi]this compound derivative |

This table presents examples of cyclodehydrogenation reactions that form this compound and its derivatives.

Intramolecular Cyclization Pathways (e.g., Diels-Alder Type Reactions)

Environmental Transformation Pathways (Chemical Aspects)

Once released into the environment, PAHs like this compound are subject to various transformation processes. These transformations are influenced by factors such as sunlight, atmospheric oxidants, and the presence of other chemical species.

The primary environmental degradation pathway for many PAHs is photo-oxidation. This process involves the reaction of the PAH with molecular oxygen, often initiated by sunlight, leading to the formation of more water-soluble oxygenated compounds or smaller degradation products. While specific studies on the photodegradation of this compound are not detailed in the provided search results, the general mechanisms for PAHs are applicable. These can include the formation of endoperoxides, quinones, and other oxygenated derivatives.

Furthermore, the interaction of PAHs with mineral surfaces and water can lead to hydrogenation reactions, potentially altering their environmental fate and toxicity. The presence of a fluorine substituent on the this compound skeleton, as in 6-fluoro-benz(e)this compound, can alter its metabolic pathways and environmental persistence. The environmental transformation of PAHs can also lead to the formation of environmentally persistent free radicals (EPFRs), which have their own set of environmental and health implications.

Reactions with Atmospheric Oxidants (Ozone, Nitrate Radicals)

The atmospheric fate of many volatile organic compounds, including PAHs, is largely determined by their reactions with key oxidants. During the day, the hydroxyl (OH) radical is the primary oxidant, while at night, the nitrate radical (NO3) and ozone (O3) dominate.

The presence of a carbon-carbon double bond in the five-membered ring of this compound makes it highly reactive towards atmospheric oxidants. This is a distinguishing feature compared to PAHs composed solely of aromatic rings.

Reaction with Nitrate Radicals (NO3):

Nitrate radicals are significant oxidants in the nighttime troposphere. The reaction between PAHs and NO3 radicals can lead to the formation of nitro-PAH derivatives. For PAHs with a vinylic bridge like acenaphthylene, a related compound, the reaction with NO3 is very fast. The addition of the nitrate radical to the double bond is considered the dominant reaction pathway. This process can lead to the formation of multi-functional organic nitrates, which have low vapor pressures and can partition onto atmospheric particles, contributing to the formation of secondary organic aerosol (SOA).

Reaction with Ozone (O3):

Ozone is another critical atmospheric oxidant, reacting with unsaturated hydrocarbons. this compound's structural analog, acenaphthylene, is known to be highly reactive with ozone. The ozonolysis of acenaphthylene is a significant contributor to SOA formation in urban areas. The reaction proceeds via the addition of ozone to the double bond, leading to the formation of various oxygenated products.

The high reactivity of the vinylic bridge in this compound towards these oxidants means it is unlikely to persist in the atmosphere in its original form. This reactivity is a key factor in its atmospheric transformation and contributes to the formation of secondary pollutants.

Photolytic Oxidation Processes in the Atmosphere

Photolytic oxidation is a crucial degradation pathway for PAHs in the atmosphere. This process involves the absorption of sunlight, which can lead to direct photolysis or the formation of reactive oxygen species that then oxidize the PAH.

For this compound, its vinylic bridge makes it particularly susceptible to photolytic oxidation. This increased chemical reactivity of the localized double bond is a primary reason why this compound, although formed in combustion, is not typically found in atmospheric particulate matter. It is readily transformed into other compounds upon release into the atmosphere.

The products of PAH photooxidation can include a variety of oxygenated derivatives such as quinones, phenols, and dihydrodiols. In the case of this compound, the oxidation is likely to target the reactive vinylic bridge, leading to ring-opening or the formation of oxygenated species at that site.

The table below summarizes the key atmospheric transformation pathways for this compound and related vinyl-bridged PAHs.

| Transformation Process | Key Reactants | Primary Impact on this compound |

| Reaction with Nitrate Radicals | NO3 | Rapid nighttime reaction, formation of nitro- and oxygenated derivatives, contribution to SOA. |

| Reaction with Ozone | O3 | Rapid reaction leading to oxygenated products and contributing to SOA formation. |

| Photolytic Oxidation | Sunlight, O2 | High susceptibility due to the vinylic bridge, leading to rapid degradation and transformation. |

Fate of Vinyl-Bridged PAH Structures

The defining structural feature of this compound in the context of atmospheric chemistry is its vinyl-bridged, or more accurately, its vinylene-bridged structure within a five-membered ring. This feature dictates its environmental fate.

The primary mechanism for this rapid removal is believed to be photolytic oxidation, facilitated by the increased reactivity of the double bond within the five-membered ring. This reactivity contrasts with the relative stability of the fully aromatic portions of the molecule.

The transformation of these vinyl-bridged PAHs contributes to the pool of atmospheric secondary organic aerosol (SOA). Studies on acenaphthylene have shown significant SOA yields from its atmospheric oxidation. The oxidation products, which can include species like acenaphthenone and acenaphthenequinone, are found in both the gas and particle phases. Given the structural similarity, it is highly probable that this compound follows a similar pathway, contributing to the formation of oxygenated and nitrated derivatives that can partition into the aerosol phase.

Advanced Spectroscopic and Analytical Characterization Techniques

Structural Elucidation by Advanced Spectroscopy

Advanced spectroscopic methods are indispensable for confirming the molecular structure of acephenanthrylene and its various isomers and derivatives.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the precise atomic connectivity within this compound and its derivatives. Both ¹H and ¹³C NMR provide critical data for identifying positional isomers.

In ¹H NMR, the chemical shifts and coupling constants of the protons are highly dependent on their electronic environment. For instance, in a study of spiro indenoquinoxaline derivatives containing a cyclopropane ring, the ¹H NMR spectrum of one diastereomer showed two doublets at δ 2.48 and 3.26 ppm, attributed to the diastereotopic CH₂ protons of the cyclopropane ring. The aromatic protons typically appear as multiplets in the downfield region, generally between δ 7.19 and 8.39 ppm. The specific chemical shifts and splitting patterns allow for the differentiation of various positional isomers.

¹³C NMR spectroscopy provides complementary information by revealing the chemical environment of each carbon atom. For example, the ¹³C NMR spectrum of a spiro indenoquinoxaline derivative of this compound exhibited a spiro carbon signal at δ 38.69 ppm and the cyclopropane ring carbon at δ 72.17 ppm. Carbons in the aromatic framework of this compound derivatives resonate in the typical downfield region for sp² hybridized carbons, generally between 100-170 ppm. The unique set of chemical shifts for each carbon atom serves as a fingerprint for a specific isomer. The correlation of ¹³C chemical shifts with Hammett σ parameters has been used to understand the electronic effects transmitted through the carbon framework of related aromatic systems.

Table 1: Representative NMR Data for an this compound Derivative

| Nucleus | Chemical Shift (ppm) | Description |

|---|---|---|

| ¹H | 2.48, 3.26 (d) | Diastereotopic CH₂ protons |

| ¹H | 7.19-8.39 (m) | Aromatic protons |

| ¹³C | 38.69 | Spiro carbon |

| ¹³C | 72.17 | Cyclopropane ring carbon |

Note: Data is illustrative and based on a derivative of this compound. Actual values will vary with the specific structure.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, providing insights into its conjugation and electronic structure. The UV-Vis spectrum is a plot of absorbance versus wavelength. The wavelengths of maximum absorption (λₘₐₓ) correspond to specific electronic transitions, primarily π→π* and n→π* transitions in aromatic compounds like this compound.

The degree of conjugation in polycyclic aromatic hydrocarbons (PAHs) significantly influences their UV-Vis spectra; greater conjugation generally leads to a bathochromic (red) shift, meaning absorption occurs at longer wavelengths. For example, a derivative, 9,12-Di-(N-Octadecoxy)-Benz-(E)-Acephenanthrylene, displays an excitation peak at 281 nm. The analysis of UV-Vis spectra can help in identifying the specific chromophore system of this compound and its derivatives.

Fluorescence spectroscopy is a highly sensitive technique that provides information about the electronic excited states of molecules. Upon absorbing light, a molecule is promoted to an excited state and can then relax by emitting a photon, a process known as fluorescence. The fluorescence emission spectrum is characteristic of the compound.

This compound and its derivatives exhibit interesting fluorescence properties. For instance, 9,12-Di-(N-Octadecoxy)-Benz-(E)-Acephenanthrylene has an emission peak at 422 nm. Studies on various methylthis compound derivatives have shown that their fluorescence can be quenched by nitromethane, a behavior that is unusual for non-alternant PAHs. This suggests that the double bond in the five-membered ring of this compound is fixed, causing these molecules to behave more like alternant PAHs. The fluorescence spectra of these derivatives are typically recorded as single scans and corrected for the solvent blank. The formation of excimers, which are excited-state dimers, can also be observed in some derivatives, leading to red-shifted emission peaks.

Table 2: Fluorescence Data for an this compound Derivative

| Compound | Excitation λₘₐₓ (nm) | Emission λₘₐₓ (nm) |

|---|

Mass spectrometry (MS) is a fundamental analytical technique for determining the molecular weight and elemental composition of a compound. Various ionization methods are employed for this compound and its derivatives.

Electron Ionization (EI): This is a "hard" ionization technique that involves bombarding the sample with high-energy electrons (typically 70 eV). This process not only ionizes the molecule to form a molecular ion (M⁺·) but also causes extensive fragmentation. The resulting mass spectrum is a fingerprint of the molecule, with the fragmentation pattern providing valuable structural information. However, for some molecules, the molecular ion peak may be weak or absent due to excessive fragmentation.

Electrospray Ionization (ESI): ESI is a "soft" ionization technique that is particularly useful for analyzing polar and thermolabile compounds. It generates ions directly from a solution, typically producing protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻. Because it imparts less energy to the molecule, ESI results in minimal fragmentation, making it ideal for determining the molecular weight of the parent compound.

[M+1]⁺/M⁺ Mass Ion Ratio: The relative abundance of the [M+1]⁺ peak to the molecular ion (M⁺) peak can provide information about the number of carbon atoms in the molecule. This is due to the natural abundance of the ¹³C isotope (approximately 1.1%). For every 100 carbon atoms in a molecule, the intensity of the [M+1]⁺ peak will be about 1.1% of the M⁺ peak.

Mass spectrometry is also a key detector in chromatographic methods, as discussed below.

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique involves diffracting a beam of X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate an electron density map, from which the precise positions of the atoms, bond lengths, and bond angles can be determined.

For this compound and its derivatives, X-ray crystallography provides unambiguous verification of the molecular structure in the solid state. For example, the crystal structure of 5,6,10b-tri-aza-acephenanthrylene revealed that the molecules form centrosymmetric dimers through π-π interactions. This technique is crucial for confirming the stereochemistry of chiral derivatives and understanding intermolecular interactions in the solid state. The growth of suitable single crystals is a prerequisite for this analysis.

Mass Spectrometry Techniques (EI, ESI, (M+l)+/M+ mass ion ratio)

Chromatographic-Mass Spectrometric Methodologies

The combination of chromatographic separation with mass spectrometric detection provides a powerful platform for the analysis of this compound in complex mixtures. These methods offer both high separation efficiency and sensitive, specific detection.

Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the analysis of volatile and thermally stable compounds like many PAHs. In GC-MS, the sample is vaporized and separated on a chromatographic column before being introduced into the mass spectrometer for detection. The retention time from the GC provides one level of identification, while the mass spectrum from the MS provides definitive structural information. GC-MS has been successfully applied to identify this compound as a phytocomponent in plant extracts.

Liquid chromatography-mass spectrometry (LC-MS), particularly with tandem mass spectrometry (LC-MS/MS), is another powerful technique, especially for less volatile or thermally labile derivatives of this compound. LC separates the components of a mixture in the liquid phase before they are ionized and detected by the mass spectrometer. This methodology has been developed for the sensitive and specific determination of PAH metabolites in biological samples.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 1-Methylthis compound |

| 3-Methylthis compound |

| 4-Methylthis compound |

| 5-Methylthis compound |

| 6-Methylthis compound |

| 7-Methylthis compound |

| 8-Methylthis compound |

| 9-Methylthis compound |

| 10-Methylthis compound |

| 9,12-Di-(N-Octadecoxy)-Benz-(E)-Acephenanthrylene |

| 5,6,10b-tri-aza-acephenanthrylene |

| Spiro indenoquinoxaline |

| Nitromethane |

Gas Chromatography-Mass Spectrometry (GC-MS) for Detection and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of semi-volatile organic compounds like this compound. It combines the powerful separation capabilities of gas chromatography with the highly sensitive and specific detection provided by mass spectrometry. In this method, a sample is vaporized and injected into the GC, where it travels through a capillary column with an inert carrier gas (such as helium or nitrogen). The column's stationary phase separates individual components of the mixture based on their chemical properties and boiling points.

Upon exiting the column, the separated compounds enter the mass spectrometer, where they are ionized, most commonly through Electron Ionization (EI). The resulting charged molecules and their fragments are sorted by a mass analyzer based on their mass-to-charge (m/z) ratio. The key advantage of GC-MS is its ability to provide both retention time data from the GC and mass spectral data from the MS, which together allow for confident identification and quantification of the analyte. For polycyclic aromatic hydrocarbons (PAHs), this technique is crucial for distinguishing between structural isomers. For instance, research has shown that isomers like this compound, pyrene, fluoranthene, and aceanthrylene can be differentiated based on their first ionization potential and their (M+1)+/M+ mass ion ratio.

GC coupled with tandem mass spectrometry (GC-MS/MS) further enhances selectivity and is particularly useful for analyzing this compound in highly complex matrices, such as crude oil, by minimizing interferences.

Table 1: Overview of GC-MS Parameters for this compound Analysis

| Parameter | Description | Relevance to this compound Analysis |

| Separation Column | Typically a fused silica capillary column with a nonpolar stationary phase (e.g., 5% phenyl-methylpolysiloxane). | Provides efficient separation of PAHs from other compounds and from each other based on boiling point and polarity. |

| Ionization Mode | Electron Ionization (EI) is most common. Chemical Ionization (CI) can also be used for softer ionization. | EI produces a characteristic fragmentation pattern that serves as a fingerprint for identification. |

| Mass Analyzer | Quadrupole analyzers are widely used. Time-of-flight (ToF) analyzers offer higher resolution. | Selects and detects ions based on their mass-to-charge ratio, allowing for specific quantification. |

| Detection Mode | Full-scan mode acquires a complete mass spectrum, while Selected Ion Monitoring (SIM) focuses on specific ions for higher sensitivity. | SIM mode is often preferred for trace-level quantification of known compounds like this compound. |

High-Performance Liquid Chromatography (HPLC) with Advanced Detectors (UV, Fluorescence)

High-Performance Liquid Chromatography (HPLC) is another principal analytical method for determining PAHs in intricate environmental samples. nffa.eu HPLC separates compounds based on their distribution between a liquid mobile phase and a solid stationary phase within a packed column. nffa.eu A key advantage of HPLC for PAH analysis is the availability of nonpolar stationary phases (e.g., C18) that provide unique selectivity for separating isomers which can be challenging to resolve by GC.

Following separation, detection is commonly achieved using Ultraviolet (UV) or Fluorescence (FLD) detectors.

UV Detectors measure the absorbance of UV light by the analyte. While broadly applicable, they can sometimes lack the sensitivity and selectivity needed for trace analysis in complex samples due to matrix interferences.

Fluorescence Detectors (FLD) are significantly more sensitive and selective for fluorescent compounds like this compound. This detector measures the light emitted by the compound after it has been excited by UV light. The ability to select both specific excitation and emission wavelengths provides a major advantage in reducing background noise and enhancing sensitivity compared to UV detection.

Regulatory methods, such as U.S. EPA Methods 550 and 550.1 for drinking water analysis, utilize HPLC with both UV and fluorescence detectors to measure a range of PAHs.

Table 2: Comparison of HPLC Detectors for this compound Analysis

| Detector | Principle of Operation | Advantages for this compound | Limitations |

| Ultraviolet (UV) | Measures the absorption of UV light by the analyte at a specific wavelength. | Universal for many PAHs; relatively simple and robust. | Lower sensitivity and selectivity compared to FLD; susceptible to matrix interference. |

| Fluorescence (FLD) | Measures the emission of light from the analyte after excitation at a specific wavelength. | High sensitivity and selectivity; reduced background interference. | Only applicable to fluorescent compounds. |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Complex Matrices

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful and increasingly preferred technique for the quantification of trace-level compounds in the most challenging and complex matrices, such as plasma, urine, and tissue. This method couples the separation power of HPLC with the exceptional sensitivity and specificity of tandem mass spectrometry.

LC-MS/MS offers several advantages over traditional HPLC-UV/FLD methods. It can analyze compounds that lack a suitable chromophore for UV or fluorescence detection and can identify components even in unresolved chromatographic peaks. The technique is ideal for biomarker analysis and pharmacokinetic studies. The use of a triple-quadrupole mass spectrometer allows for a process called Multiple Reaction Monitoring (MRM), where the first quadrupole selects a specific precursor ion (the parent molecule), the second quadrupole fragments it, and the third quadrupole selects a specific product ion for detection. This process drastically reduces background noise and matrix effects, leading to superior sensitivity and specificity. For these reasons, LC-MS/MS has become a method of choice for high-quality bioanalytical data.

Other Advanced Analytical Approaches

Beyond the mainstream chromatographic techniques, several specialized spectroscopic methods can be employed for the analysis of this compound, often providing enhanced selectivity.

Synchronous Luminescence Spectrometry (SLS) and Room Temperature Phosphorescence (RTP)

Synchronous Luminescence Spectrometry (SLS) and Room Temperature Phosphorescence (RTP) are two such advanced techniques. In SLS, both the excitation and emission monochromators are scanned simultaneously with a constant wavelength or energy difference maintained between them. This approach simplifies complex spectra, narrows spectral bands, and enhances selectivity, providing advantages over conventional fluorescence spectroscopy. scribd.com

RTP involves measuring the long-lived light emission from a molecule's triplet excited state. A significant benefit of RTP is the elimination of background autofluorescence, which decays much more rapidly. This makes RTP highly suitable for sensing applications in complex biological and chemical environments.

Low Temperature-Molecular Luminescence Spectrometry (LT-MLS)

Low Temperature-Molecular Luminescence Spectrometry (LT-MLS) is another highly sensitive method. In molecular luminescence, decreasing the temperature reduces the frequency of collisions between molecules, which in turn minimizes non-radiative deactivation pathways. This leads to a significant increase in fluorescence or phosphorescence intensity. For example, a study comparing LT-MLS, SLS, and HPLC-fluorescence for the analysis of pyrene in a food matrix found that all three methods achieved comparable sensitivity in the low-ppb range and good reproducibility. The suppression of molecular motion at low temperatures can increase phosphorescence intensity by over 40 times compared to room temperature measurements.

Sample Preparation Strategies for Complex Matrices

The success of any advanced analytical technique hinges on effective sample preparation. For complex matrices, the primary goals are to remove interfering substances, concentrate the analyte of interest, and present it in a solvent compatible with the analytical instrument.

Several strategies are employed for PAHs like this compound:

Liquid-Liquid Extraction (LLE): A conventional method where the sample is extracted with an immiscible solvent (e.g., methylene chloride) in which the analyte has high solubility.

Solid-Phase Extraction (SPE): A widely used and more modern technique where the sample is passed through a cartridge containing a solid sorbent (e.g., C18). Interferences are washed away, and the analyte is then eluted with a small volume of solvent. This technique is highly versatile and can be used to preconcentrate samples and remove interferences from aqueous matrices.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This approach, common in food analysis, focuses on matrix removal rather than analyte enrichment. It typically involves an extraction/partitioning step with a salt mixture followed by a dispersive SPE (dSPE) cleanup step.

Miniaturized Techniques: Recent trends favor miniaturization to reduce solvent consumption and analysis time. Microextraction by Packed Sorbent (MEPS) is a miniaturized version of SPE that is simple, fast, and can be coupled online with chromatographic systems.

For particularly challenging matrices with high lipid content, such as certain foods, specialized sorbents have been developed that remove lipids through a combination of size exclusion and hydrophobic interactions, ensuring cleaner extracts and more accurate analysis.

Table 3: Common Sample Preparation Techniques for this compound Analysis

| Technique | Principle | Typical Matrix | Advantages |

| Liquid-Liquid Extraction (LLE) | Partitioning of analyte between two immiscible liquid phases. | Water, wastewater. | Simple, well-established. |

| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while matrix components are washed away. | Drinking water, surface water, food extracts. | Reduces solvent use, allows for concentration of analyte, can be automated. |

| QuEChERS | Extraction with solvent and salts, followed by dispersive SPE cleanup. | Fruits, vegetables, fatty foods. | Fast, simple, uses minimal solvent, effective for a wide range of analytes. |

| Microextraction by Packed Sorbent (MEPS) | A miniaturized version of SPE using a small amount of sorbent packed in a syringe. | Water samples, biological fluids. | Requires very small sample and solvent volumes, fast, can be automated and coupled online. |

Extraction Techniques (Soxhlet, Sonication, Solvent Partitioning, Supercritical Fluid Extraction)

Traditional and modern extraction techniques are widely used for the isolation of PAHs like this compound from solid and liquid samples. These methods are foundational in environmental analysis and provide reliable means of preparing samples for further characterization.

Soxhlet Extraction: This is a classical and exhaustive extraction method for solid samples. The process involves continuously washing the sample with a distilled solvent, ensuring intimate contact between the sample matrix and the extraction solvent. For the extraction of PAHs from soils, sludges, and wastes, a solid sample is typically mixed with anhydrous sodium sulfate and placed in a thimble. The extraction is carried out over an extended period, often 16-24 hours, using a suitable solvent like dichloromethane or a mixture of acetone and hexane. While thorough, Soxhlet extraction is time-consuming and requires large volumes of organic solvents, which can pose environmental and cost concerns. biosmartnotes.com An automated version of the Soxhlet extractor can shorten the extraction time to approximately 2 hours.

Sonication (Ultrasound-Assisted Extraction - UAE): Sonication utilizes high-frequency sound waves to facilitate the extraction of compounds from a sample matrix. The acoustic cavitation created by ultrasound disrupts cell walls and enhances solvent penetration into the matrix, leading to increased extraction efficiency. Key parameters influencing UAE include ultrasound power, frequency, extraction time, temperature, and the choice of solvent. This technique offers several advantages over traditional methods, including reduced extraction times (often under 60 minutes), lower solvent consumption, and milder temperature conditions, which helps in preserving thermolabile compounds. For PAHs, sonication is a common alternative to Soxhlet extraction, offering comparable or sometimes higher recoveries in a fraction of the time.

Solvent Partitioning (Liquid-Liquid Extraction - LLE): This technique separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. this compound, being a nonpolar compound, will preferentially partition into the organic layer when an aqueous sample is extracted with a nonpolar solvent like dichloromethane or hexane. This method is fundamental for extracting PAHs from water samples. The process can be repeated multiple times with fresh solvent to maximize the recovery of the analyte. The efficiency of the partitioning is determined by the partition coefficient of this compound between the two solvents.

Supercritical Fluid Extraction (SFE): SFE is a more modern and "green" extraction technique that employs a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. A supercritical fluid exhibits properties of both a liquid and a gas, allowing for efficient penetration into the sample matrix and effective dissolution of analytes. The solvating power of the supercritical fluid can be tuned by altering the pressure and temperature, allowing for selective extraction. For nonpolar compounds like this compound, supercritical CO2 is an excellent solvent. Modifiers such as methanol or dichloromethane can be added to the CO2 to enhance the extraction of more polar compounds. SFE is significantly faster than Soxhlet extraction and uses less toxic solvents, making it a preferable method for environmental sample analysis.

Table 1: Comparison of Conventional and Modern Extraction Techniques for this compound

| Technique | Principle | Typical Solvents | Advantages | Disadvantages |

|---|---|---|---|---|

| Soxhlet Extraction | Continuous solid-liquid extraction with a cycling solvent. | Dichloromethane, Acetone/Hexane | Thorough and exhaustive extraction. biosmartnotes.com | Time-consuming, large solvent volume, potential for thermal degradation of analytes. biosmartnotes.com |

| Sonication (UAE) | Use of high-frequency sound waves to enhance mass transfer. | Acetone, Dichloromethane | Rapid, reduced solvent consumption, suitable for thermolabile compounds. | Requires specialized equipment, efficiency can be matrix-dependent. |

| Solvent Partitioning (LLE) | Differential solubility in two immiscible liquid phases. | Dichloromethane, Hexane | Simple, effective for liquid samples. | Can be labor-intensive, may form emulsions, requires large solvent volumes. |

| Supercritical Fluid Extraction (SFE) | Extraction with a fluid above its critical temperature and pressure. | Supercritical CO2, often with modifiers like methanol. | Fast, environmentally friendly (uses CO2), tunable selectivity. | High initial equipment cost. |

Microextraction Techniques (e.g., Dispersive Liquid–Liquid Microextraction)

In recent years, there has been a significant push towards the miniaturization of extraction techniques to reduce solvent consumption and sample volume, and to simplify procedures.

Dispersive Liquid–Liquid Microextraction (DLLME): DLLME is a miniaturized version of LLE that is characterized by its simplicity, speed, and high enrichment factors. The technique involves the rapid injection of a mixture of an extraction solvent (a few microliters of a high-density solvent like carbon tetrachloride) and a disperser solvent (a water-miscible solvent like acetone or acetonitrile) into an aqueous sample. This creates a cloudy solution where fine droplets of the extraction solvent are dispersed throughout the aqueous phase, maximizing the surface area for extraction. After a brief extraction time, the mixture is centrifuged, and the sedimented extraction solvent containing the concentrated analytes is collected for analysis. For the determination of PAHs in water, DLLME has proven to be highly effective, with low detection limits and good recoveries. The use of ultrasound can further enhance the efficiency of the dispersion process.

Table 2: Parameters for Dispersive Liquid–Liquid Microextraction of PAHs

| Parameter | Description | Typical Values/Choices | Impact on Extraction |

|---|---|---|---|

| Extraction Solvent | A water-immiscible solvent with high density and high affinity for the analyte. | Carbon tetrachloride, Chloroform | Affects extraction efficiency and enrichment factor. |

| Disperser Solvent | A solvent miscible in both the extraction solvent and the aqueous sample. | Acetone, Acetonitrile, Methanol | Facilitates the dispersion of the extraction solvent into the aqueous phase. |

| Solvent Volumes | The volumes of the extraction and disperser solvents. | Extraction: 8-150 µL; Disperser: 1-1.5 mL | Optimizing volumes is crucial for achieving high recovery and enrichment. |

| Extraction Time | The time the cloudy solution is agitated before centrifugation. | Typically very short, often less than 1 minute. | Equilibrium is reached quickly due to the large surface area. |

| Centrifugation | Speed and time of centrifugation to separate the phases. | e.g., 3600 rpm for 5 minutes. | Ensures complete sedimentation of the extraction solvent. |

Solid-Phase Extraction (SPE) for Environmental Samples

Solid-phase extraction is a widely used sample preparation technique for the cleanup and concentration of analytes from liquid samples, particularly from environmental matrices like water and air.

Principles of SPE: SPE operates on the principle of chromatography, where a liquid sample is passed through a solid sorbent material, usually packed in a cartridge or disk. Analytes of interest are retained on the sorbent based on their affinity, while the sample matrix and other interferences pass through. The retained analytes are then eluted with a small volume of a strong solvent.

Application to this compound: For the extraction of nonpolar compounds like this compound and other PAHs from aqueous samples, reversed-phase SPE is commonly employed. The sorbent material is typically a nonpolar bonded silica, such as C18 (octadecyl), or a polymeric sorbent. The process involves several steps:

Conditioning: The sorbent is wetted with a solvent like methanol to activate the stationary phase.

Equilibration: The sorbent is rinsed with the sample matrix solvent (e.g., water) to prepare it for sample loading.

Sample Loading: The water sample is passed through the cartridge, and the PAHs are adsorbed onto the sorbent.

Washing: The sorbent is washed with a weak solvent to remove any co-adsorbed interferences.

Elution: A small volume of a strong organic solvent (e.g., acetone, hexane) is used to desorb the PAHs from the sorbent.

SPE offers several advantages over LLE, including higher enrichment factors, reduced solvent consumption, elimination of emulsion formation, and the ability to be automated. It is a highly effective technique for isolating trace levels of PAHs from large volumes of water.

Table 3: Common Sorbents for Solid-Phase Extraction of this compound

| Sorbent Type | Chemical Nature | Retention Mechanism | Typical Application |

|---|---|---|---|

| C18 (Octadecyl) | Silica gel chemically bonded with C18 alkyl chains. | Reversed-phase (hydrophobic interactions). | Extraction of nonpolar to moderately polar compounds like PAHs from aqueous samples. |

| DVB (Divinylbenzene) | Polymeric sorbent made of divinylbenzene. | Reversed-phase (hydrophobic and pi-pi interactions). | Extraction of a wide range of organic compounds, including PAHs, from water. |

| HLB (Hydrophilic-Lipophilic Balanced) | A copolymer of N-vinylpyrrolidone and divinylbenzene. | Mixed-mode (hydrophilic and lipophilic interactions). | Broad-spectrum extraction of acidic, basic, and neutral compounds, including PAHs. |

Applications in Materials Science and Emerging Technologies

Organic Electronic Materials